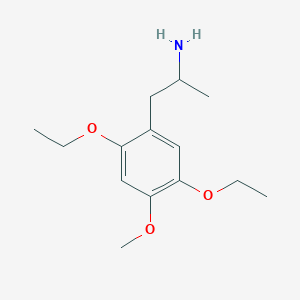

2,5-Diethoxy-4-methoxyamphetamine

Description

Propriétés

Numéro CAS |

23693-34-7 |

|---|---|

Formule moléculaire |

C14H23NO3 |

Poids moléculaire |

253.34 g/mol |

Nom IUPAC |

1-(2,5-diethoxy-4-methoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C14H23NO3/c1-5-17-12-9-13(16-4)14(18-6-2)8-11(12)7-10(3)15/h8-10H,5-7,15H2,1-4H3 |

Clé InChI |

IVHFHHXLFFHTTA-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC(=C(C=C1CC(C)N)OCC)OC |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse de la 2,5-Diéthoxy-4-méthoxyamphétamine implique plusieurs étapes. La voie de synthèse générale comprend les étapes suivantes :

Matière première : La synthèse commence avec un dérivé de phénéthylamine approprié.

Ethoxylation : Introduction de groupes éthoxy aux positions 2 et 5 du cycle aromatique.

Méthoxylation : Introduction d'un groupe méthoxy à la position 4 du cycle aromatique.

Amidation : Formation de l'armature de l'amphétamine par des réactions appropriées.

Les conditions de réaction spécifiques et les réactifs utilisés dans ces étapes peuvent varier, mais impliquent généralement l'utilisation de bases fortes, de solvants comme le dichlorométhane et de catalyseurs pour faciliter les réactions .

Analyse Des Réactions Chimiques

La 2,5-Diéthoxy-4-méthoxyamphétamine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation des quinones correspondantes.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réactifs comme l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.

Substitution : Les groupes méthoxy et éthoxy peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et les nucléophiles. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

4. Applications de recherche scientifique

La 2,5-Diéthoxy-4-méthoxyamphétamine présente plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l'étude des dérivés de la phénéthylamine et de leurs propriétés chimiques.

Biologie : La recherche sur ses effets sur les systèmes biologiques, en particulier son interaction avec les récepteurs neurotransmetteurs, est en cours.

Médecine : Bien qu'elle ne soit pas largement utilisée en milieu clinique, elle sert de composé modèle pour étudier les effets pharmacologiques des substances psychédéliques.

Industrie : Sa synthèse et ses réactions sont étudiées pour développer de nouvelles méthodologies de synthèse et comprendre les mécanismes réactionnels

5. Mécanisme d'action

Le mécanisme d'action de la 2,5-Diéthoxy-4-méthoxyamphétamine implique son interaction avec les récepteurs de la sérotonine dans le cerveau. Elle agit comme un agoniste partiel au récepteur 5-HT2A, conduisant à une perception altérée et à des effets cognitifs. Le composé interagit également avec d'autres sous-types de récepteurs de la sérotonine, contribuant à ses propriétés psychoactives .

Applications De Recherche Scientifique

2,5-Diethoxy-4-methoxyamphetamine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of phenethylamine derivatives and their chemical properties.

Biology: Research on its effects on biological systems, particularly its interaction with neurotransmitter receptors, is ongoing.

Medicine: Although not widely used in clinical settings, it serves as a model compound for studying the pharmacological effects of psychedelic substances.

Industry: Its synthesis and reactions are studied to develop new synthetic methodologies and understand reaction mechanisms

Mécanisme D'action

The mechanism of action of 2,5-Diethoxy-4-methoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and cognitive effects. The compound also interacts with other serotonin receptor subtypes, contributing to its psychoactive properties .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : Larger substituents (e.g., iodo in DOI, ethoxy in EME) increase molecular weight and may alter lipid solubility, affecting blood-brain barrier penetration.

- Halogenation : Chloro (DOC) and iodo (DOI) groups enhance receptor binding affinity and potency compared to alkyl or alkoxy groups .

Pharmacological and Toxicological Profiles

Key Findings :

- Potency : Halogenated derivatives (DOC, DOI) exhibit higher potency than alkyl-substituted analogs (DOM, DOET) due to enhanced serotonin receptor affinity.

- Toxicity : DOC has been implicated in fatal intoxications at doses as low as 2.5 mg, with post-mortem blood concentrations as low as 0.05 mg/L .

- Duration : Ethoxy groups (EME) may prolong metabolic half-life compared to methoxy groups, though empirical data are lacking.

Case Studies and Forensic Relevance

- DOC : A 2014 case report documented a fatality with DOC blood concentration of 0.12 mg/L, highlighting challenges in interpreting post-mortem levels due to rapid tissue redistribution .

- 2C-E (2,5-Dimethoxy-4-ethylphenethylamine) : A structurally related compound caused seizures and hyperthermia in a case series, underscoring risks of substituted phenethylamines .

Q & A

Q. What analytical methods are recommended for the structural characterization and quantification of 2,5-Diethoxy-4-methoxyamphetamine in synthetic mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods for structural elucidation and quantification. GC-MS provides robust separation and fragmentation patterns for identifying substituents on the amphetamine backbone, while LC-MS/MS offers higher sensitivity for trace analysis in complex matrices. For isomer discrimination, nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques (e.g., COSY, HMBC), resolves ambiguities in methoxy/ethoxy positioning .

Q. How should researchers design in vitro models to assess the neuropharmacological effects of this compound?

Methodological Answer: Utilize serotonin (5-HT₂A) and dopamine (D₂) receptor binding assays to evaluate affinity and functional activity. Radioligand displacement studies with [³H]ketanserin (for 5-HT₂A) and [³H]spiperone (for D₂) are standard. For functional activity, calcium flux assays in HEK293 cells expressing human receptors can quantify agonism/antagonism. Dose-response curves should include positive controls (e.g., LSD for 5-HT₂A) and negative controls (e.g., ketanserin for blockade) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA Hazard Communication Standard (HCS) guidelines: use fume hoods for synthesis/purification, wear nitrile gloves and safety goggles, and store the compound in airtight containers at -20°C. Toxicity data may be limited, so assume acute neurotoxicity based on structural analogs like DOB (2,5-dimethoxy-4-bromoamphetamine). Implement spill containment with activated carbon or vermiculite .

Advanced Research Questions

Q. How can conflicting metabolic pathway data for this compound be resolved in cross-species studies?

Methodological Answer: Discrepancies often arise from interspecies differences in cytochrome P450 (CYP) isoforms. Use recombinant CYP enzymes (e.g., human CYP2D6 vs. rat CYP2C11) in microsomal assays to identify species-specific O-demethylation or deamination pathways. For in vivo validation, collect urine samples from dosed rodents and analyze metabolites via GC-MS with derivatization (e.g., acetylation for hydroxylated metabolites). Compare with human hepatocyte models to extrapolate findings .

Q. What computational approaches improve the prediction of this compound’s receptor binding dynamics?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron distribution in the methoxy/ethoxy groups, informing steric and electronic interactions with 5-HT₂A. Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) model ligand-receptor binding over time, incorporating solvent effects and flexible side chains. Validate predictions with mutagenesis studies (e.g., T317A mutations in 5-HT₂A to test hydrogen bonding) .

Q. Why do false positives/negatives occur in immunoassays for this compound, and how can they be mitigated?

Methodological Answer: Cross-reactivity in immunoassays stems from structural similarities with other phenethylamines (e.g., 2C-E derivatives). Mitigate by using antibody-based screening with higher specificity for the 4-methoxy substituent. Confirm positives via LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 254 → 167 for the parent ion). For forensic contexts, validate methods per AAFS guidelines, including limits of detection (LOD < 0.1 ng/mL) and matrix effects assessment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LD₅₀ values for this compound analogs?

Methodological Answer: Variations often arise from differences in administration routes (oral vs. intravenous) or animal models (mice vs. rats). Standardize test conditions using OECD Guideline 423 (acute oral toxicity) in Sprague-Dawley rats, with dose escalation (1–50 mg/kg) and 14-day observation. Compare results with published data for structural analogs (e.g., DOC, DOB) while controlling for purity (>98% by HPLC) and vehicle effects (e.g., saline vs. DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.